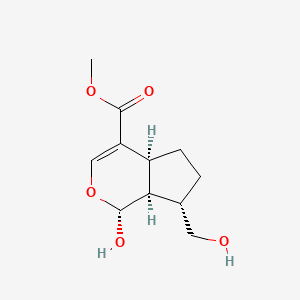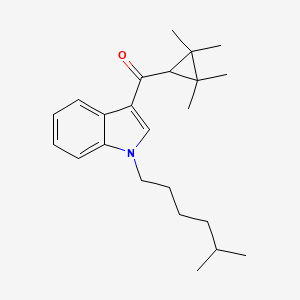
7-Deoxy-10-hydroxyloganetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deoxy-10-hydroxyloganetin is a natural product belonging to the iridoid family of compounds. It is derived from the seeds of Strychnos nux-vomica and is known for its potential biological activities. The compound has a molecular formula of C11H16O5 and a molecular weight of 228.24 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Deoxy-10-hydroxyloganetin can be synthesized from loganetin through a series of chemical reactions. The process involves the removal of an oxygen atom and the addition of a hydroxyl group at specific positions on the loganetin molecule . The reaction conditions typically include the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from the seeds of Strychnos nux-vomica. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound to a high degree of purity (≥98%) .
Análisis De Reacciones Químicas
Types of Reactions: 7-Deoxy-10-hydroxyloganetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to remove oxygen atoms or reduce double bonds.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens (chlorine, bromine) or alkyl halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
7-Deoxy-10-hydroxyloganetin has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of iridoid compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and microbial infections.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 7-Deoxy-10-hydroxyloganetin involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
- Loganetin (CAS 29748-10-5)
- Deoxyloganin (CAS 26660-57-1)
- Loganin (CAS 18524-94-2)
- 8-Epiloganin (CAS 79172-04-6)
- 10-Carboxyloganin (CAS 182172-02-7)
- Cornin (CAS 548-37-8)
- Hastatoside (CAS 50816-24-5)
- Griselinoside (CAS 71035-06-8)
- Garjasmin (CAS 144868-43-9)
- Gardenine (CAS 139682-36-3)
- Gardenoside (CAS 24512-62-7)
- Splendoside (CAS 81969-41-7)
- Dipsanoside A (CAS 889678-62-0)
- Dipsanoside B (CAS 889678-64-2)
Comparison: 7-Deoxy-10-hydroxyloganetin is unique among these compounds due to its specific structural modifications, which include the absence of an oxygen atom and the presence of a hydroxyl group at particular positions. These structural differences contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
methyl (1R,4aS,7S,7aS)-1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h5-7,9,11-12,14H,2-4H2,1H3/t6-,7-,9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPQFFMUTWSZAL-LUQPRHOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CCC2CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


